

2-Chloro-5-methylthieno[2,3-d]pyrimidine basic properties

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Compound of Interest

Compound Name: 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Cat. No.: B1487459

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An In-Depth Technical Guide to **2-Chloro-5-methylthieno[2,3-d]pyrimidine**: Properties, Synthesis, and Applications

Introduction

2-Chloro-5-methylthieno[2,3-d]pyrimidine is a heterocyclic compound of significant interest in the field of medicinal chemistry. As a derivative of the thieno[2,3-d]pyrimidine scaffold, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules. The thieno[2,3-d]pyrimidine ring system is considered a bioisostere of purine, the fundamental heterocyclic structure found in nucleic acids like DNA and RNA.^[1] This structural similarity allows its derivatives to interact with various biological targets, leading to a broad spectrum of pharmacological activities.^{[1][2]} This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of **2-Chloro-5-methylthieno[2,3-d]pyrimidine** for professionals in research and drug development.

Core Chemical and Physical Properties

The fundamental properties of **2-Chloro-5-methylthieno[2,3-d]pyrimidine** are summarized below. These identifiers and physical characteristics are essential for laboratory handling, characterization, and regulatory documentation.

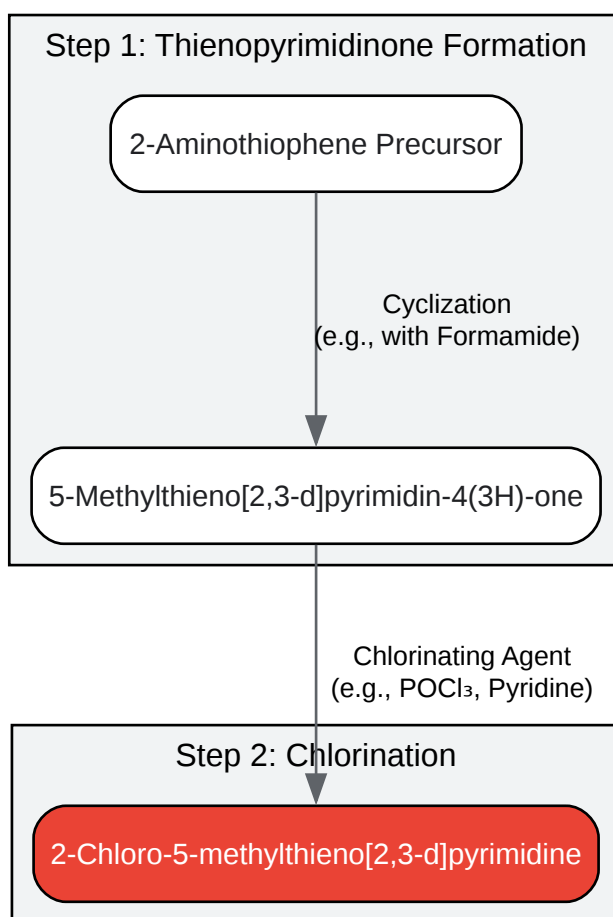
Property	Value	Source(s)
CAS Number	83259-31-8	[3][4][5][6]
Molecular Formula	C ₇ H ₅ ClN ₂ S	[4][5]
Molecular Weight	184.65 g/mol	[6]
IUPAC Name	2-chloro-5-methylthieno[2,3-d]pyrimidine	[4]
Density (Predicted)	1.445 g/cm ³	[6]
Appearance	Typically a solid at room temperature	N/A
Solubility	Generally soluble in organic solvents like DMF, DMSO, and chlorinated solvents.	N/A

Synthesis and Production

The synthesis of the thieno[2,3-d]pyrimidine core is most commonly achieved through well-established cyclocondensation reactions, with the Gewald reaction being a cornerstone methodology.[7][8][9] This reaction provides access to 2-aminothiophene intermediates, which are then cyclized to form the fused pyrimidine ring. The final chlorination step furnishes the target compound.

General Synthesis Workflow

The synthetic pathway typically involves two main stages: formation of the thieno[2,3-d]pyrimidin-4-one intermediate followed by chlorination.



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